

# Nangibotide's Mechanism of Action in Sepsis: A Technical Guide

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## Executive Summary

Sepsis remains a leading cause of mortality in intensive care units, characterized by a dysregulated host immune response to infection leading to life-threatening organ dysfunction. A key pathway implicated in the hyperinflammation of sepsis is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). **Nangibotide** (formerly LR12), a first-in-class TREM-1 inhibitor, represents a promising, targeted immunomodulatory therapy. This document provides a detailed overview of **nangibotide**'s mechanism of action, summarizing its modulation of intracellular signaling pathways and presenting key quantitative data from preclinical and clinical investigations.

## The TREM-1 Pathway in Sepsis

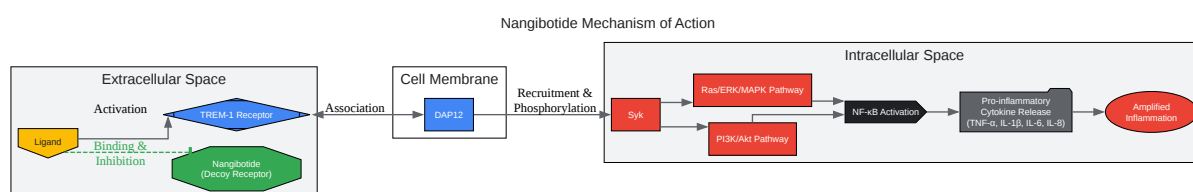
TREM-1 is an immunoreceptor expressed on the surface of innate immune cells, including neutrophils, monocytes, and macrophages.[1][2] Its activation acts as a potent amplifier of the inflammatory response. During sepsis, the engagement of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogens leads to the upregulation of TREM-1.[3] The subsequent binding of an endogenous ligand to TREM-1 triggers a synergistic and excessive inflammatory cascade, contributing to the "cytokine storm" and organ damage seen in septic shock.[2][4]

## Molecular Signaling Cascade

The TREM-1 signaling pathway is initiated upon ligand binding, which facilitates the association of TREM-1 with its transmembrane adapter protein, DAP12.[4] This interaction leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12. This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), which is subsequently recruited and activated.[4] Activated Syk initiates several downstream signaling cascades, including the PI3K/Akt and Ras/ERK/MAPK pathways, culminating in the activation of the transcription factor NF- $\kappa$ B.[1][4][5] This amplified signaling results in a massive upregulation and release of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6, IL-8) and chemokines, driving the systemic inflammation characteristic of sepsis.[5][6]

## Nangibotide: A Decoy Receptor for TREM-1 Ligands

**Nangibotide** is a synthetic 12-amino-acid peptide derived from the extracellular domain of TREM-like transcript-1 (TLT-1).[2] It functions as a specific TREM-1 inhibitor by acting as a decoy receptor.[2] **Nangibotide** binds to the endogenous TREM-1 ligand, preventing it from engaging with and activating the TREM-1 receptor on myeloid cells.[3][7] This competitive inhibition effectively dampens the TREM-1-mediated amplification of the inflammatory response without completely suppressing the immune system's ability to fight infection.[1] By modulating this pathway, **nangibotide** reduces the overproduction of pro-inflammatory mediators, inhibits NF- $\kappa$ B and NLRP3 inflammasome activation, and protects tissues from inflammatory damage.[5]



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Caption: **Nangibotide** acts as a decoy, preventing ligand binding to the TREM-1 receptor.

## Clinical Development and Quantitative Data

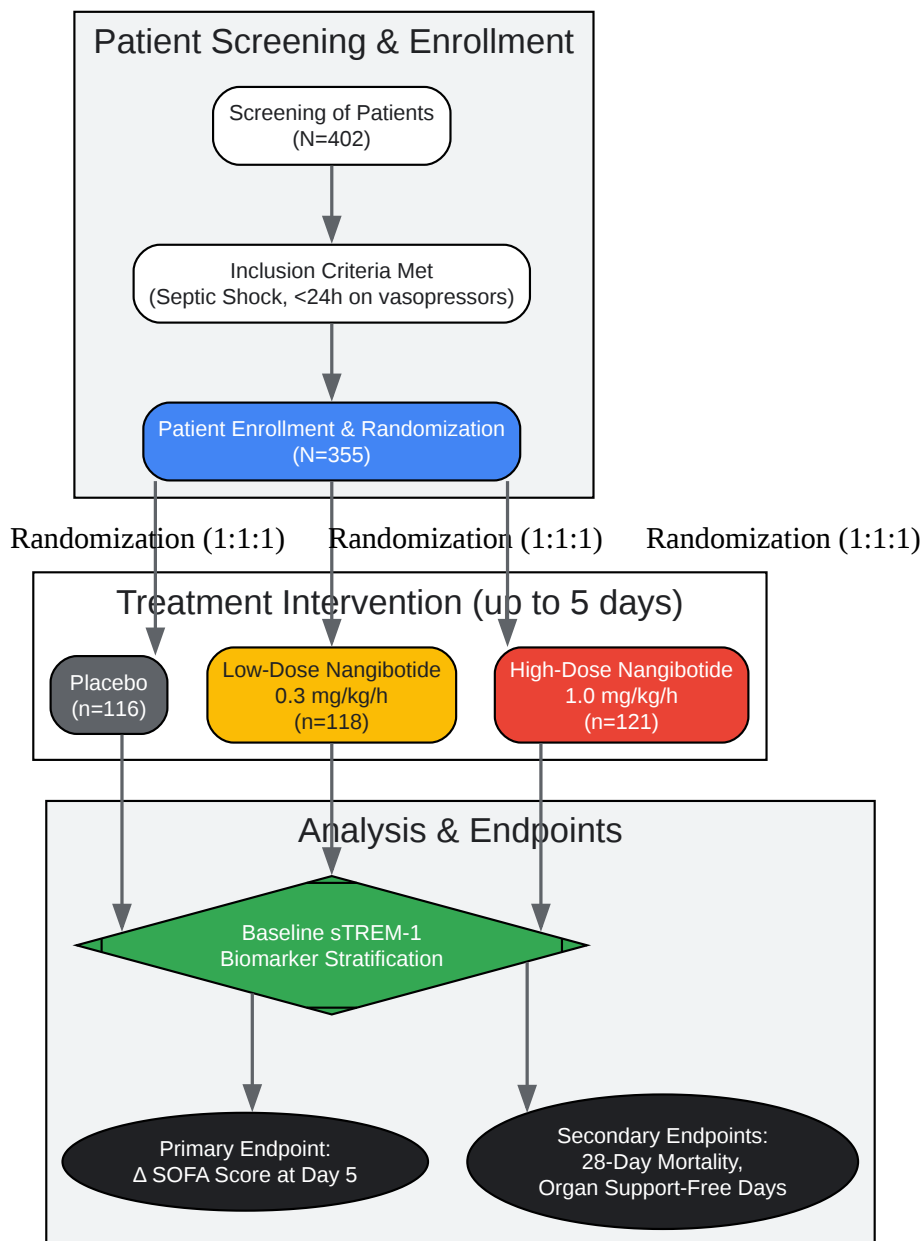
**Nangibotide** has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with septic shock. The Phase IIb ASTONISH trial is a key study providing significant data on its potential as a targeted therapy.

## ASTONISH Phase IIb Trial: Experimental Protocol

The "Efficacy, Safety and Tolerability of **Nangibotide** in Patients with Septic Shock" (ASTONISH) trial was a multicenter, randomized, double-blind, placebo-controlled study conducted across approximately 42-50 sites in Europe and the USA.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Patient Population:** The study enrolled adult patients (18–85 years) who met the Sepsis-3 definition of septic shock.[\[8\]](#) Eligible patients had a documented or suspected infection and were within 24 hours of initiating vasopressor therapy.[\[8\]](#)[\[11\]](#)
- **Intervention:** 450 patients were planned for randomization in a 1:1:1 ratio to receive one of two doses of **nangibotide** or a matched placebo.[\[9\]](#)[\[10\]](#)
  - **Low-Dose Group:** Intravenous **nangibotide** at 0.3 mg/kg/h.[\[8\]](#)
  - **High-Dose Group:** Intravenous **nangibotide** at 1.0 mg/kg/h.[\[8\]](#)
  - **Placebo Group:** Matched placebo. Treatment was administered as a continuous infusion for up to 5 days.[\[12\]](#)
- **Biomarker Stratification:** Patients were stratified based on baseline plasma concentrations of soluble TREM-1 (sTREM-1), a biomarker indicating TREM-1 pathway activation. A predefined cutoff for a "high sTREM-1" population was set at  $\geq 400$  pg/mL.[\[8\]](#)[\[13\]](#)
- **Primary Outcome:** The primary endpoint was the mean difference in the change of the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, comparing each **nangibotide** dose group with the placebo group.[\[10\]](#)[\[13\]](#) This was assessed in both the overall population and the high sTREM-1 subgroup.[\[10\]](#)
- **Secondary Outcomes:** Key secondary endpoints included all-cause mortality at day 28, and the number of days alive and free of organ support.[\[8\]](#)[\[10\]](#)

## ASTONISH Phase IIb Trial Workflow



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Caption: Workflow of the ASTONISH Phase IIb clinical trial.

## Quantitative Outcomes from the ASTONISH Trial

The trial did not meet its primary outcome at the predefined sTREM-1 cutoff of  $\geq 400$  pg/mL. However, exploratory analyses suggested a clinical benefit in patients with higher TREM-1 activation.[8][13]

Table 1: Primary Outcome - Change in SOFA Score from Baseline to Day 5 Data from the ASTONISH Phase IIb trial. A more negative value indicates greater improvement.

| Patient Population                     | Comparison            | Mean Difference in SOFA Change (95% CI)            | p-value |
|--|-----------------------|--|---------|
| Overall Population                     | Low-Dose vs. Placebo  | 0.20 (-1.09 to 1.50)                               | 0.76    |
| High-Dose vs. Placebo                  | 1.06 (-0.23 to 2.35)  | 0.108  |         |
| High sTREM-1 ( $\geq 400$ pg/mL)       | Low-Dose vs. Placebo  | 0.21 (-1.45 to 1.87)                               | 0.80    |
| High-Dose vs. Placebo                  | 1.39 (-0.28 to 3.06)  | 0.104  |         |
| Exploratory (sTREM-1 $\geq 532$ pg/mL) | High-Dose vs. Placebo | Clinically relevant improvement ( $\geq 2$ points) | N/A     |

Source: The Lancet Respiratory Medicine[8][13]

Table 2: 28-Day All-Cause Mortality Data from the ASTONISH Phase IIb trial.

| Patient Population               | Placebo (n=116) | Low-Dose (n=118) | High-Dose (n=121) |
|----------------------------------|-----------------|------------------|-------------------|
| Overall Population               | 25% (29)        | 32% (38)         | 25% (30)          |
| High sTREM-1 ( $\geq 400$ pg/mL) | 31% (23/75)     | 39% (35/90)      | 28% (25/88)       |

Source: The Lancet Respiratory Medicine[8][13]

Table 3: Safety and Tolerability Data from the ASTONISH Phase IIb trial.

| Event Type                                | Placebo (n=116) | Low-Dose (n=118) | High-Dose (n=121) |
|---|-----------------|------------------|-------------------|
| Treatment-Emergent Adverse Events (TEAEs) | 96% (111)       | 96% (113)        | 95% (115)         |
| Serious TEAEs                             | 24% (28)        | 22% (26)         | 26% (31)          |

Source: The Lancet Respiratory Medicine[8]

The safety profile of **nangibotide** was comparable to placebo, with no significant differences observed in the incidence of treatment-emergent adverse events.[8] More recent analyses of the ASTONISH data, using a mechanism-based enrichment strategy, have shown that in the sub-population of patients with elevated sTREM-1 levels, **nangibotide** treatment resulted in a statistically significant improvement in organ function (SOFA score change of -2.5 points vs. placebo,  $p=0.007$ ) and an increased rate of shock reversal (+22.2%,  $p=0.006$ ).[14][15]

## Conclusion

**Nangibotide**'s mechanism of action is centered on the targeted inhibition of the TREM-1 signaling pathway, a key amplifier of the dysregulated inflammatory response in sepsis. By acting as a decoy receptor, it prevents the hyperactivation of myeloid cells, leading to a reduction in the systemic cytokine storm and associated organ damage. While the Phase IIb ASTONISH trial did not meet its primary endpoint with the initially defined biomarker cutoff, subsequent analyses strongly suggest that **nangibotide** confers a significant clinical benefit in a precisely defined population of septic shock patients with high levels of sTREM-1. These findings underscore the potential of **nangibotide** as a precision medicine therapy and support the use of sTREM-1 as an enrichment biomarker for future Phase III trials.

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